Guaijaverin

Catalog No.
S625378
CAS No.
22255-13-6
M.F
C20H18O11
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaijaverin

CAS Number

22255-13-6

Product Name

Guaijaverin

IUPAC Name

3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1

InChI Key

BDCDNTVZSILEOY-BQCJVYABSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Synonyms

Quercetin-3-arabinopyranoside; 3',4',5,7-Tetrahydroxyflavone 3-O-α-L-arabinoside; Foeniculin (glycoside)

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

Guaiaverin, also known as Quercetin 3-O-β-L-arabinopyranoside, is a flavonoid found in various plants, including the leaves of guava (Psidium guajava L.) and myrtle (Myrtus communis L.) []. While its primary use is in cough syrups and expectorants due to its ability to loosen mucus, guaiaverin also holds potential in other scientific research areas.

Phytochemical and Analytical Research

Guaiaverin serves as a valuable reference substance in scientific research and analytical laboratories. Its high purity and standardized properties make it ideal for comparative analysis of other compounds with similar structures []. This allows researchers to accurately identify and quantify guaiaverin in various samples, such as plant extracts, food, and beverages [].

Guaijaverin, also known as Quercetin-3-O-alpha-L-arabinoside, is a natural flavonoid compound primarily extracted from the leaves and fruits of Psidium guajava (guava). It has the empirical formula C20H18O11\text{C}_{20}\text{H}_{18}\text{O}_{11} and is classified under polyphenolic compounds. Guaijaverin exhibits a variety of biological activities, contributing to its significance in both traditional medicine and modern pharmacology.

Typical of flavonoids, including:

  • Hydrolysis: Under acidic conditions, guaijaverin can hydrolyze to yield quercetin and arabinose.
  • Oxidation: Guaijaverin can undergo oxidation reactions, which may affect its antioxidant properties.
  • Complexation: It can form complexes with metal ions, which may enhance its biological activity.

These reactions contribute to its stability and functionality in various applications.

Guaijaverin has been studied for its diverse biological activities:

  • Antioxidant Activity: It exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects: Research has shown that guaijaverin possesses antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antimalarial Activity: Guaijaverin has demonstrated moderate antimalarial activity against Plasmodium falciparum, with an IC50 value of approximately 6.9 μM .
  • Anti-inflammatory Properties: It may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions.

Guaijaverin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting guaijaverin from the leaves of Psidium guajava using solvents like ethanol. The extraction process typically includes:
    • Cold extraction with ethanol.
    • Filtration and concentration of the extract.
    • Crystallization from aqueous ethanol to isolate pure guaijaverin .
  • Chemical Synthesis: Although less common, synthetic routes have been explored to produce guaijaverin through glycosylation reactions involving quercetin and arabinose derivatives.

Guaijaverin has several applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is being investigated for use in developing new drugs for treating infections and inflammatory diseases.
  • Cosmetics: Its antioxidant capacity makes it a valuable ingredient in skincare products aimed at reducing oxidative damage.
  • Food Industry: Guaijaverin can be used as a natural preservative due to its antibacterial properties, enhancing food safety.

Guaijaverin shares structural similarities with other flavonoids, which also exhibit various biological activities. Here are some comparable compounds:

Compound NameStructure TypeNotable Activities
QuercetinFlavonolAntioxidant, anti-inflammatory
RutinFlavonol glycosideAntioxidant, vascular protective
KaempferolFlavonolAntioxidant, anticancer
ApigeninFlavoneAnti-inflammatory, anticancer
LuteolinFlavoneAntioxidant, anti-allergic

Uniqueness of Guaijaverin

Guaijaverin is unique due to its specific glycosylation pattern (the presence of an arabinoside moiety), which influences its solubility and bioavailability compared to other flavonoids. This structural characteristic may enhance its efficacy in biological systems while providing distinct pharmacological benefits.

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

434.08491139 g/mol

Monoisotopic Mass

434.08491139 g/mol

Heavy Atom Count

31

Melting Point

239 °C

UNII

4U8665F4X3

Related CAS

5041-68-9

Other CAS

22255-13-6
30370-87-7

Wikipedia

Guaijaverin

Dates

Modify: 2023-08-15

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